1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, demonstrating good functional group tolerance and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolopyrimidine core or the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. The compound can act as an inverse agonist for receptors like RORγt and as an inhibitor for enzymes such as JAK1 and JAK2 . These interactions modulate specific signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
- 2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine
- Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid is unique due to its specific combination of the triazolopyrimidine core with the piperidine and carboxylic acid groups. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N5O2 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N5O2/c1-8-6-9(2)18-12(14-8)15-13(16-18)17-5-3-4-10(7-17)11(19)20/h6,10H,3-5,7H2,1-2H3,(H,19,20) |
InChI Key |
SKZHNMYRBSDLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3CCCC(C3)C(=O)O)C |
Origin of Product |
United States |
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